3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Description
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a hybrid molecule featuring a benzofuran moiety linked via a propanamide chain to a thiazole ring substituted with a pyridinyl group. However, direct studies on this specific compound are sparse in the provided evidence. Its structural analogs, such as those reported in patents by Dow AgroSciences, highlight its relevance in pesticidal applications .
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O2S/c23-18(6-4-13-3-5-17-14(10-13)7-9-24-17)22-19-21-16(12-25-19)15-2-1-8-20-11-15/h1-3,5,8,10-12H,4,6-7,9H2,(H,21,22,23) |
InChI Key |
CZNJRLWTOKUBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the thiazole and pyridine groups. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide. For instance, derivatives containing pyridine and thiazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could significantly reduce the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial properties. Research into related derivatives has shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies highlight the importance of functional groups in enhancing antimicrobial activity .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. The presence of thiazole and pyridine groups is believed to contribute to the inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism by which 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies, including binding assays, molecular docking, and in vivo experiments.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share core features (thiazole-pyridine hybrids with propanamide linkages) but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis based on available
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Substituent Effects on Thiazole Ring: The 4-position of the thiazole ring is critical. The pyridine substituent (e.g., 5-fluoro in FA7) may improve metabolic stability or solubility compared to unsubstituted pyridinyl groups .
Propanamide Chain Modifications :
- Sulfur-containing groups (e.g., trifluoropropylsulfinyl in FA7, trifluoropropylthio in P6) introduce polarity and electrophilicity, which could enhance interactions with biological targets .
- Propargyl groups (N-(prop-2-yn-1-yl)) are common in these analogs, likely serving as reactive handles for further derivatization or improving membrane permeability .
Biological Implications :
- The 2,3-dihydrobenzofuran moiety in the target compound may confer rigidity and lipophilicity, contrasting with the flexible sulfur/trifluoropropyl chains in FA7/P6/P10. This could alter bioavailability or target selectivity .
- Pesticidal activity in analogs is attributed to thiazole-pyridine hybrids disrupting insect nervous systems, but the benzofuran variant’s mechanism remains uncharacterized .
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a notable member of the benzofuran and thiazole family, which has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 324.38 g/mol |
| CAS Number | 61963-18-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzofuran and thiazole derivatives. For instance, a series of benzofuran derivatives demonstrated significant activity against Mycobacterium tuberculosis with MIC values ranging from 2 μg/mL to 8 μg/mL . The presence of both benzofuran and thiazole moieties in the structure of our compound suggests a synergistic effect that enhances its antimicrobial properties.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects. This is consistent with findings from similar compounds where enzyme inhibition was linked to their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzofuran and thiazole rings can significantly influence biological activity. For example:
- Substituents on the benzofuran moiety : Hydroxyl groups have been shown to enhance antitubercular activity.
- Thiazole modifications : Different substituents on the thiazole ring can either enhance or diminish activity depending on their electronic and steric properties .
Study 1: Antimycobacterial Activity
A study synthesized various benzofuran derivatives and evaluated their activity against M. tuberculosis H37Rv strains. The most active compounds exhibited MIC values as low as 2 μg/mL, indicating strong potential for further development as antimycobacterial agents .
Study 2: Antifungal Activity
Another research effort focused on the antifungal properties of related compounds. The results indicated that certain benzofuran derivatives exhibited significant antifungal activity against pathogens like Candida albicans , with some compounds showing an inhibitory zone greater than 20 mm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
